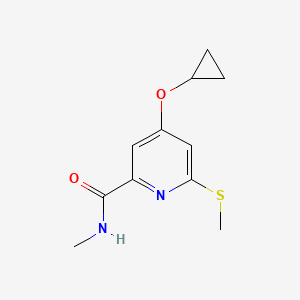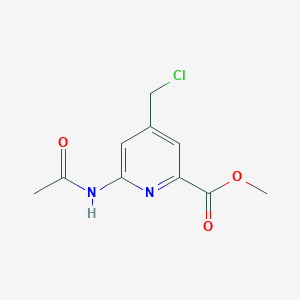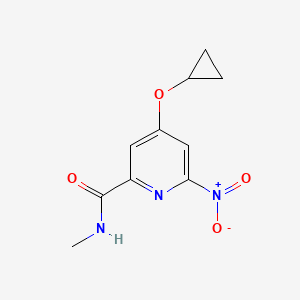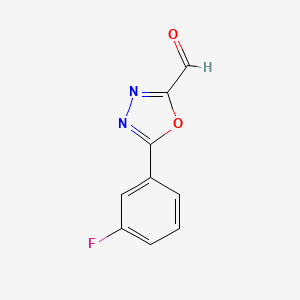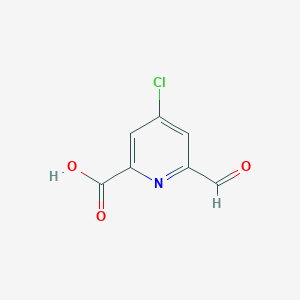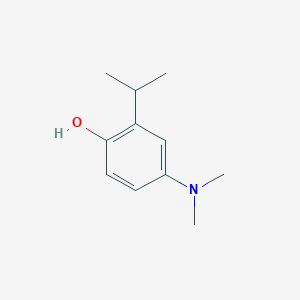
4-(Dimethylamino)-2-isopropylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(DIMETHYLAMINO)-2-(PROPAN-2-YL)PHENOL is an organic compound with a complex structure It is characterized by the presence of a dimethylamino group and an isopropyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLAMINO)-2-(PROPAN-2-YL)PHENOL typically involves the alkylation of phenol derivatives. One common method is the reaction of 4-hydroxy-2-isopropylphenol with dimethylamine under basic conditions. The reaction is usually carried out in the presence of a catalyst such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 4-(DIMETHYLAMINO)-2-(PROPAN-2-YL)PHENOL may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
4-(DIMETHYLAMINO)-2-(PROPAN-2-YL)PHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted phenol derivatives.
Scientific Research Applications
4-(DIMETHYLAMINO)-2-(PROPAN-2-YL)PHENOL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(DIMETHYLAMINO)-2-(PROPAN-2-YL)PHENOL involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds or electrostatic interactions with proteins or enzymes, affecting their activity. The phenol group can participate in redox reactions, influencing cellular processes. The isopropyl group may contribute to the compound’s hydrophobic interactions, affecting its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(DIMETHYLAMINO)PHENOL: Lacks the isopropyl group, resulting in different chemical properties.
2-(PROPAN-2-YL)PHENOL: Lacks the dimethylamino group, affecting its reactivity and applications.
4-(METHYLAMINO)-2-(PROPAN-2-YL)PHENOL: Contains a methylamino group instead of a dimethylamino group, leading to variations in its chemical behavior.
Uniqueness
4-(DIMETHYLAMINO)-2-(PROPAN-2-YL)PHENOL is unique due to the presence of both the dimethylamino and isopropyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound with diverse applications in various fields.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-(dimethylamino)-2-propan-2-ylphenol |
InChI |
InChI=1S/C11H17NO/c1-8(2)10-7-9(12(3)4)5-6-11(10)13/h5-8,13H,1-4H3 |
InChI Key |
UCFHVXPKAZZXBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



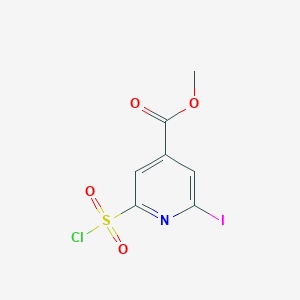
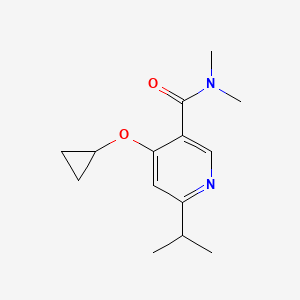


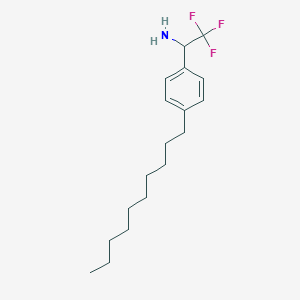
![9-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14845144.png)
